molecular formula C12H12O B11914980 1-Methoxy-8-methylnaphthalene CAS No. 60023-09-8

1-Methoxy-8-methylnaphthalene

Cat. No.: B11914980
CAS No.: 60023-09-8
M. Wt: 172.22 g/mol
InChI Key: VDAVBOKLCBKIHX-UHFFFAOYSA-N
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Description

1-Methoxy-8-methylnaphthalene is an organic compound with the molecular formula C12H12O It is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-8-methylnaphthalene can be synthesized through several methods. One common approach involves the methylation of 1-naphthol using dimethyl carbonate in the presence of a phase transfer catalyst such as tetrabutylammonium bromide. The reaction is typically carried out in a dilute alkaline solution (e.g., sodium hydroxide or potassium hydroxide) at temperatures ranging from 60 to 85°C, followed by vacuum distillation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of dimethyl carbonate as a methylating agent is preferred due to its lower toxicity compared to traditional methylating agents like dimethyl sulfate .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-8-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can yield dihydronaphthalenes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts alkylation and acylation reactions are commonly employed, using reagents like aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

    Oxidation: Naphthoquinones

    Reduction: Dihydronaphthalenes

    Substitution: Various substituted naphthalenes depending on the reagents used.

Scientific Research Applications

1-Methoxy-8-methylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-8-methylnaphthalene is not fully understood, but it is believed to interact with various molecular targets and pathways. Its biological effects may be mediated through interactions with cellular enzymes and receptors, leading to changes in cellular processes such as oxidative stress and inflammation .

Comparison with Similar Compounds

    1-Methoxynaphthalene: Similar in structure but lacks the methyl group at the 8-position.

    2-Methoxynaphthalene: The methoxy group is positioned differently on the naphthalene ring.

    8-Methylnaphthalene: Contains a methyl group but lacks the methoxy group.

Uniqueness: 1-Methoxy-8-methylnaphthalene is unique due to the specific positioning of both the methoxy and methyl groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

60023-09-8

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

1-methoxy-8-methylnaphthalene

InChI

InChI=1S/C12H12O/c1-9-5-3-6-10-7-4-8-11(13-2)12(9)10/h3-8H,1-2H3

InChI Key

VDAVBOKLCBKIHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2OC

Origin of Product

United States

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